4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O2/c1-2-21-7-9-23(10-8-21)36-27-19-26(30-20-31-27)33-13-11-22(12-14-33)28(35)34-17-15-32(16-18-34)25-6-4-3-5-24(25)29/h3-10,19-20,22H,2,11-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLCLPSVWQBOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and solvents that can be used in large-scale reactions while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-(4-ethylphenoxy)-6-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine
- **2-(4-ethylphenoxy)-3-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrazine
Uniqueness
4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and piperidinyl groups. This structural complexity may confer distinct biological activities and chemical properties compared to similar compounds.
Biological Activity
The compound 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a complex organic molecule with significant potential in pharmacology. Its structure suggests interactions with various biological targets, particularly within the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrimidine class and features multiple functional groups that may enhance its biological activity. The presence of a piperazine moiety, particularly one substituted with a fluorophenyl group, indicates potential interactions with neurotransmitter receptors.
Structural Formula
1. Interaction with Receptors
The compound has been studied for its affinity towards various receptors, including serotonin and dopamine receptors. These interactions are crucial for its potential therapeutic applications in treating psychiatric disorders.
- Serotonin Receptors : Compounds similar to this structure have shown significant binding affinity to serotonin receptors, which play a role in mood regulation.
- Dopamine Receptors : The piperazine component enhances the compound's ability to interact with dopamine receptors, making it a candidate for treating conditions such as schizophrenia and depression.
2. Monoamine Oxidase Inhibition
Recent studies have highlighted the compound's potential as a monoamine oxidase (MAO) inhibitor. MAO plays a critical role in the metabolism of neurotransmitters, and inhibition can lead to increased levels of serotonin and dopamine.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T3 | 1.57 | 0.039 | 120.8 |
| T6 | 4.19 | 0.013 | 107.4 |
The above table summarizes findings from studies where derivatives of this compound exhibited selective inhibition of MAO-B, suggesting that modifications to the piperazine or phenyl groups could enhance potency and selectivity for MAO-B over MAO-A .
Case Study 1: Evaluation of CNS Activity
A study investigated the CNS activity of piperazine derivatives similar to our target compound. The results indicated that these derivatives could effectively penetrate the blood-brain barrier, demonstrating their potential as CNS-active agents .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests were conducted using L929 fibroblast cells to assess the safety profile of the compound. The results showed that while some derivatives caused cell death at higher concentrations, others (notably those with structural similarities to our target compound) exhibited minimal cytotoxic effects at therapeutic doses .
The biological activity of This compound can be attributed to several mechanisms:
- Receptor Modulation : By acting as an agonist or antagonist at serotonin and dopamine receptors, it can modulate neurotransmitter levels.
- Enzyme Inhibition : As an MAO inhibitor, it prevents the breakdown of key neurotransmitters, leading to enhanced mood and cognitive function.
Q & A
Q. What are the typical synthetic routes for synthesizing 4-(4-ethylphenoxy)-6-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine?
The synthesis involves multi-step organic reactions:
- Pyrimidine Core Formation : Initial construction of the pyrimidine ring via nucleophilic substitution or condensation reactions.
- Piperidine and Piperazine Functionalization : Introduction of the piperidine and 2-fluorophenyl-piperazine moieties through amide bond formation, often using coupling agents like EDCI or HOBt to facilitate reactions between carboxylic acids and amines.
- Final Assembly : Sequential coupling of intermediates under controlled conditions (e.g., inert atmosphere, reflux in aprotic solvents like DMF or THF). Key intermediates should be purified via column chromatography and characterized by NMR and mass spectrometry to confirm structural integrity .
Q. What characterization techniques are essential for confirming its structure and purity?
A combination of spectroscopic and analytical methods is critical:
Q. How does the fluorine substituent influence its physicochemical properties?
The 2-fluorophenyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3.5 predicted) for better cellular uptake.
- Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with receptors (e.g., serotonin or dopamine receptors common in piperazine derivatives).
- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Design of Experiments (DOE) : Systematically vary reaction parameters (temperature, solvent, catalyst load) to identify optimal conditions.
- Continuous Flow Chemistry : Improve scalability and reproducibility by minimizing batch-to-batch variability .
- Automated Purification : Use preparative HPLC or flash chromatography systems to isolate high-purity intermediates .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Assay Standardization : Control variables like cell line specificity (e.g., HEK-293 vs. SH-SY5Y for neurological targets) and buffer conditions (pH, ionic strength).
- Off-Target Profiling : Use kinase or GPCR panels to rule out non-specific interactions.
- Structural-Activity Relationship (SAR) Studies : Compare analogs to isolate the impact of specific substituents (e.g., replacing fluorine with chlorine) .
Q. What computational methods aid in predicting its interaction with biological targets?
- Molecular Docking : Simulate binding poses with receptors (e.g., 5-HT₁A serotonin receptor) using software like AutoDock or Schrödinger.
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical residue interactions.
- Quantum Mechanical Calculations : Predict electronic properties (e.g., partial charges) influencing ligand-receptor affinity .
Q. How can solubility challenges be addressed in in vitro assays?
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility.
- Prodrug Derivatization : Introduce phosphate or ester groups to improve hydrophilicity, which are cleaved intracellularly .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .
Q. What approaches are used to design analogs with improved selectivity?
- Bioisosteric Replacement : Substitute the ethylphenoxy group with trifluoromethyl or methoxy groups to modulate steric and electronic effects.
- Fragment-Based Drug Design : Screen smaller fragments (e.g., isolated piperazine or pyrimidine units) to identify critical pharmacophores.
- Crystallography : Solve co-crystal structures with target proteins to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
